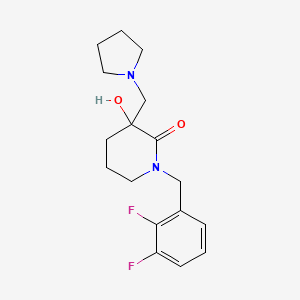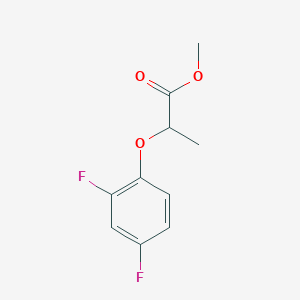![molecular formula C23H24N2O4 B6125154 2-(azepan-1-ylcarbonyl)-1-[(2-hydroxyethyl)amino]anthra-9,10-quinone](/img/structure/B6125154.png)
2-(azepan-1-ylcarbonyl)-1-[(2-hydroxyethyl)amino]anthra-9,10-quinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(azepan-1-ylcarbonyl)-1-[(2-hydroxyethyl)amino]anthra-9,10-quinone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as AQ4N and is a prodrug that is activated under hypoxic conditions.
作用機序
AQ4N is a bioreductive prodrug that is activated under hypoxic conditions. The compound is reduced by cellular reductases to form the active metabolite AQ4, which binds to DNA and causes DNA damage. The DNA damage leads to the activation of apoptotic pathways, resulting in the death of cancer cells. AQ4N has been shown to be selective for hypoxic cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
AQ4N has been shown to have a range of biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and enhance the efficacy of chemotherapy drugs. AQ4N has also been shown to have anti-inflammatory effects and to reduce oxidative stress.
実験室実験の利点と制限
AQ4N has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. AQ4N is also selective for hypoxic cells, making it a useful tool for studying the effects of hypoxia on cancer cells. However, AQ4N has limitations in terms of its solubility and toxicity. The compound is poorly soluble in water, which can make it difficult to administer in vivo. AQ4N has also been shown to be toxic to normal cells at high concentrations.
将来の方向性
There are several future directions for research on AQ4N. One direction is to study the potential use of AQ4N in combination with other chemotherapy drugs to enhance their efficacy. Another direction is to investigate the use of AQ4N in combination with radiation therapy. AQ4N has also been studied for its potential use in imaging hypoxic regions of tumors. Further research is needed to optimize the synthesis of AQ4N and to investigate the potential use of AQ4N in other applications, such as anti-inflammatory therapy.
In conclusion, 2-(azepan-1-ylcarbonyl)-1-[(2-hydroxyethyl)amino]anthra-9,10-quinone is a synthetic compound that has potential applications in cancer therapy. The compound acts as a bioreductive prodrug that is activated under hypoxic conditions, leading to the induction of apoptosis in cancer cells. AQ4N has several advantages for lab experiments, but also has limitations in terms of its solubility and toxicity. Further research is needed to investigate the potential use of AQ4N in combination with other chemotherapy drugs and in other applications.
合成法
The synthesis of 2-(azepan-1-ylcarbonyl)-1-[(2-hydroxyethyl)amino]anthra-9,10-quinone involves the reaction of 9,10-anthraquinone-2-carboxylic acid with 1-aminocyclohexane-1-carboxylic acid and 2-(2-hydroxyethylamino)ethanol. The reaction is carried out in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The product is purified through column chromatography to obtain pure 2-(azepan-1-ylcarbonyl)-1-[(2-hydroxyethyl)amino]anthra-9,10-quinone.
科学的研究の応用
2-(azepan-1-ylcarbonyl)-1-[(2-hydroxyethyl)amino]anthra-9,10-quinone has been extensively studied for its potential applications in cancer therapy. The compound acts as a bioreductive prodrug that is activated under hypoxic conditions, which are commonly found in solid tumors. AQ4N is converted into the active metabolite AQ4, which binds to DNA and causes DNA damage, leading to apoptosis of cancer cells. AQ4N has also been studied for its potential use in combination with other chemotherapy drugs to enhance their efficacy.
特性
IUPAC Name |
2-(azepane-1-carbonyl)-1-(2-hydroxyethylamino)anthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c26-14-11-24-20-18(23(29)25-12-5-1-2-6-13-25)10-9-17-19(20)22(28)16-8-4-3-7-15(16)21(17)27/h3-4,7-10,24,26H,1-2,5-6,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSPMDFRBOBSON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azepan-1-ylcarbonyl)-1-[(2-hydroxyethyl)amino]anthracene-9,10-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-chlorophenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine](/img/structure/B6125075.png)

![2-(2-chlorobenzyl)-4-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]morpholine](/img/structure/B6125101.png)
![ethyl 3-[(3,4-dimethoxyphenyl)amino]-1,4'-bipiperidine-1'-carboxylate](/img/structure/B6125107.png)
![N-[1-methyl-2-(2-pyrazinyl)ethyl]-2-[6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B6125120.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-(3-hydroxybenzyl)-4-piperidinecarboxamide](/img/structure/B6125122.png)
![4-{[(4-nitrophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B6125123.png)

![2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]acetamide](/img/structure/B6125146.png)
![2-amino-4-[5-(4-bromophenyl)-2-furyl]-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile](/img/structure/B6125149.png)
![4-{5-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B6125153.png)
![N-(4-ethoxyphenyl)-2-{2-[(2-furylmethylene)hydrazono]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6125159.png)

![2-(dimethylamino)-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]benzamide](/img/structure/B6125172.png)